molecular formula C10H12OS B15380288 2,5-Dimethyl-4-(methylthio)benzaldehyde

2,5-Dimethyl-4-(methylthio)benzaldehyde

Cat. No.: B15380288
M. Wt: 180.27 g/mol
InChI Key: XAQGQFZNXDFSPA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(methylthio)benzaldehyde is a useful research compound. Its molecular formula is C10H12OS and its molecular weight is 180.27 g/mol. The purity is usually 95%.
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Biological Activity

2,5-Dimethyl-4-(methylthio)benzaldehyde is an organic compound notable for its unique molecular structure, which includes a benzene ring with two methyl groups and a methylthio group attached to it. This compound has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. Despite limited research specifically on this compound, studies on structurally similar compounds provide insights into its possible pharmacological effects.

  • Molecular Formula : C10H12OS
  • Molecular Weight : 180.27 g/mol

The structure features:

  • Two methyl groups at positions 2 and 5.
  • A methylthio group at position 4.
  • An aldehyde functional group.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit antimicrobial and antioxidant activities. The following sections summarize key findings related to these biological activities.

Antimicrobial Activity

Studies have shown that derivatives of 4-(methylthio)benzaldehyde demonstrate significant antibacterial properties against various pathogenic strains. For instance:

  • Schiff Bases Derived from 4-(Methylthio)benzaldehyde : A series of Schiff bases synthesized from this compound showed notable antibacterial activity against Gram-positive and Gram-negative bacteria such as E. coli, P. fluorescens, and B. subtilis. Compounds 3g, 3h, and 3i exhibited the strongest activity in comparison to standard antibiotics .
CompoundAntibacterial ActivityTested Strains
3gHighE. coli
3hHighP. fluorescens
3iModerateB. subtilis

Antioxidant Activity

The antioxidant potential of compounds derived from 4-(methylthio)benzaldehyde was evaluated using various assays:

  • DPPH Radical Scavenging Assay : Several derivatives displayed significant radical scavenging activities, with compound 3b being the most effective, indicating its potential as an antioxidant agent .
  • Fe²⁺ Ion Chelating Activity : The same compounds were assessed for their ability to chelate ferrous ions, further confirming their antioxidant capabilities.

Case Studies and Research Findings

  • Thioacetalation Reactions : Research has explored thioacetalation reactions involving aldehydes like this compound. These reactions are significant for synthesizing biologically active thioacetals, which may possess enhanced biological properties .
  • Antioxidant Mechanisms : The mechanisms by which these compounds exert their antioxidant effects include scavenging free radicals and chelating metal ions, which are crucial in preventing oxidative stress-related cellular damage .

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2,5-dimethyl-4-methylsulfanylbenzaldehyde

InChI

InChI=1S/C10H12OS/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-6H,1-3H3

InChI Key

XAQGQFZNXDFSPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1SC)C)C=O

Origin of Product

United States

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